N-Methyl Edoxaban Iodide Salt

Description

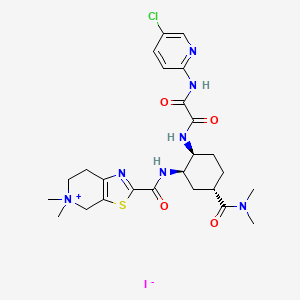

Structure

3D Structure of Parent

Properties

Molecular Formula |

C25H33ClIN7O4S |

|---|---|

Molecular Weight |

690.0 g/mol |

IUPAC Name |

N'-(5-chloropyridin-2-yl)-N-[(1S,2R,4S)-4-(dimethylcarbamoyl)-2-[(5,5-dimethyl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-5-ium-2-carbonyl)amino]cyclohexyl]oxamide;iodide |

InChI |

InChI=1S/C25H32ClN7O4S.HI/c1-32(2)25(37)14-5-7-16(28-21(34)22(35)31-20-8-6-15(26)12-27-20)18(11-14)29-23(36)24-30-17-9-10-33(3,4)13-19(17)38-24;/h6,8,12,14,16,18H,5,7,9-11,13H2,1-4H3,(H2-,27,28,29,31,34,35,36);1H/t14-,16-,18+;/m0./s1 |

InChI Key |

MYJAZFGIJVQCKB-KRNKNWKISA-N |

Isomeric SMILES |

CN(C)C(=O)[C@H]1CC[C@@H]([C@@H](C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl.[I-] |

Canonical SMILES |

CN(C)C(=O)C1CCC(C(C1)NC(=O)C2=NC3=C(S2)C[N+](CC3)(C)C)NC(=O)C(=O)NC4=NC=C(C=C4)Cl.[I-] |

Origin of Product |

United States |

Synthetic Chemistry and Formation Mechanisms of N Methyl Edoxaban Iodide Salt

Exploration of Synthetic Routes to N-Methyl Edoxaban Iodide Salt

While this compound is not a desired product, its synthesis can be understood by examining reactions that could lead to its formation. These routes are typically variations or side reactions of the main Edoxaban synthesis.

Methylation Reactions in Related Chemical Structures

Methylation is a common reaction in organic synthesis. In the context of complex molecules like Edoxaban, which contains several nitrogen atoms, methylation can occur at various sites. The nitrogen atoms in the thiazolopyridine and piperidine (B6355638) rings, as well as the amide nitrogens, are all potential sites for methylation. The specific formation of the this compound points to methylation on the thiazolopyridine ring system, creating a quaternary ammonium (B1175870) salt. veeprho.comsimsonpharma.com

Application of Quaternization Reactions to Edoxaban Derivatives

Quaternization is a chemical process where a tertiary amine is converted into a quaternary ammonium salt. researchgate.net In the structure of Edoxaban, the tertiary amine within the tetrahydrothiazolo[5,4-c]pyridine moiety is susceptible to this reaction. veeprho.comnih.gov The presence of a suitable alkylating agent, such as methyl iodide, can lead to the formation of the this compound. This reaction introduces a positive charge on the nitrogen atom, which is balanced by the iodide counter-ion. veeprho.comsimsonpharma.com The quaternization of nitrogen atoms is a known reaction in medicinal chemistry and can be used to modify the properties of a drug molecule. mdpi.com

Use of Methyl Iodide in Specific Synthetic Steps

Methyl iodide is a powerful methylating agent used in various chemical syntheses. While not a standard reagent in the primary synthesis of Edoxaban, its presence, even in trace amounts as a residual impurity from previous steps or as a byproduct, could lead to the unwanted methylation of Edoxaban. If a process for synthesizing Edoxaban or its intermediates involves a methylation step where methyl iodide is used, carryover of this reagent into the final steps could result in the formation of this compound.

Identification of this compound as a Process Impurity

The characterization of impurities is a critical aspect of pharmaceutical development and manufacturing to ensure the safety and efficacy of the final drug product. this compound has been identified as such a process-related impurity. cleanchemlab.comsynthinkchemicals.com

Investigation of Potential Side Reactions During Edoxaban Synthesis Leading to this compound Formation

The synthesis of Edoxaban is a multi-step process involving various intermediates and reagents. google.comacs.org A potential side reaction leading to the formation of this compound is the unintended methylation of the tertiary amine in the thiazolopyridine ring of Edoxaban. This can happen if a methylating agent is present during the final stages of the synthesis or during purification. For instance, if methyl iodide or another methylating agent is used in an earlier step and not completely removed, it can react with the Edoxaban molecule.

Role of Reaction Conditions in Impurity Generation

The formation of impurities is often influenced by specific reaction conditions.

| Reaction Condition | Potential Impact on this compound Formation |

| Temperature | Higher temperatures can increase the rate of the quaternization side reaction. |

| Solvents | The choice of solvent can influence the solubility and reactivity of both Edoxaban and any residual methylating agents, potentially promoting the formation of the impurity. |

| Reagents | The presence of even trace amounts of methylating agents, such as methyl iodide, is the primary driver for the formation of this compound. Careful control and purification to remove such reagents are crucial. The basicity of the reaction medium can also play a role, as the free tertiary amine is the species that undergoes quaternization. |

Controlling these parameters is essential to minimize the generation of this compound and ensure the purity of the final Edoxaban product. For example, careful purification of intermediates and the final product, along with strict control over reaction temperatures and the exclusion of unintended methylating agents, are key strategies. acs.org

This compound as a Degradation Product

This compound is identified as an impurity of Edoxaban by various pharmaceutical reference standard suppliers. veeprho.compharmaffiliates.com Its structure involves the methylation of the tertiary nitrogen atom in the tetrahydrothiazolo[5,4-c]pyridine core of the Edoxaban molecule, forming a quaternary ammonium iodide salt. While it is a known related compound, its specific formation as a degradant under typical stability testing conditions is not extensively detailed in published research. However, by examining forced degradation studies of Edoxaban, one can infer the conditions under which such modifications might occur.

Forced Degradation Studies of Edoxaban Leading to Methylated Impurities

Forced degradation studies are essential for identifying potential degradation products and pathways, thereby establishing the stability-indicating nature of analytical methods. asianpubs.org Edoxaban has been subjected to a range of stress conditions, including acid and base hydrolysis, oxidation, heat, and photolysis, as recommended by the International Conference on Harmonisation (ICH) guidelines. asianpubs.orgresearchgate.netresearchgate.net

Several studies have detailed the degradation of Edoxaban under these stressed environments. One such study investigated the stability of Edoxaban tosylate under acid and base hydrolysis, oxidation, thermal, and photolytic stress. It was found that the drug degraded significantly under hydrolytic and oxidative conditions, with 11-12% degradation observed, while thermal stress led to 8-9% degradation. researchgate.net Another comprehensive study identified and characterized six major degradation products under acidic conditions and several others under alkaline and oxidative stress. researchgate.netijpsr.comresearchgate.net The primary degradation pathways identified involved the hydrolysis of the amide bonds within the Edoxaban structure. researchgate.netijpsr.com

For instance, under acidic hydrolysis, significant degradation (up to 76%) was observed, leading to multiple degradation products (DPs). researchgate.netresearchgate.net These were separated and characterized using techniques like UPLC-MS. researchgate.netresearchgate.net Similarly, oxidative stress using hydrogen peroxide resulted in the formation of distinct degradation products, including N-oxides. ijpsr.comnih.gov

The following table summarizes the conditions and findings from various forced degradation studies on Edoxaban.

| Stress Condition | Reagent/Parameters | Degradation Products Observed | Reference |

| Acid Hydrolysis | 1N HCl | Six degradation products (DP1-DP6) formed via amide hydrolysis. | researchgate.netresearchgate.net |

| Base Hydrolysis | 0.01N NaOH | Four degradants (D-3, D-4, D-5, D-7) were formed. | |

| Oxidative Degradation | 3% H₂O₂ | Three degradation products, including DP-I, DP-III, and DP-IV. | ijpsr.com |

| Oxidative Stress | Not Specified | Three oxidative degradation impurities, including a di-N-oxide. | nih.gov |

| Thermal Degradation | 100°C for 2 hours | Two degradation products (D-1 and D-5). | |

| Photolytic Degradation | Direct sunlight for 4 hours | Four degradants (D-3, D-4, D-6, D-7). |

While these studies provide a thorough overview of Edoxaban's stability and identify numerous degradants, the specific formation of This compound is not explicitly reported as a resulting product in the reviewed literature. The identified products primarily arise from hydrolysis and oxidation of the parent molecule. researchgate.netijpsr.comnih.gov This suggests that the formation of the methylated impurity might occur under different circumstances or via a less common degradation pathway not typically triggered by standard stress testing conditions.

Analysis of Degradation Pathways Involving Nitrogen Methylation

The formation of this compound involves the quaternization of the tertiary amine in the thiazolo-pyridine moiety of Edoxaban. This chemical transformation requires a methylating agent and an iodide source. The general reaction can be depicted as the tertiary amine acting as a nucleophile, attacking the electrophilic methyl group of a methylating agent.

Plausible Formation Pathway:

The most likely source of methylation would be a reactive methyl species. In the context of a finished drug product, such species could potentially originate from trace impurities in excipients or residual solvents from the manufacturing process. A plausible methylating agent is methyl iodide (CH₃I). If present, even in trace amounts, it could react with the nucleophilic tertiary nitrogen of Edoxaban over the product's shelf life. This reaction is a classic example of quaternization of an amine.

The presence of the iodide as the counter-ion in the impurity's name strongly suggests that an iodine-containing reactant is involved. Therefore, the degradation pathway can be hypothesized as a slow reaction between Edoxaban and a methyl iodide impurity. This type of reaction, while technically a degradation of the active pharmaceutical ingredient (API), may not be readily observed in accelerated, short-term forced degradation studies unless the specific reactant is intentionally added.

The tertiary nitrogen on the bicyclic ring system of Edoxaban is sterically accessible and sufficiently nucleophilic to participate in such a reaction. The resulting quaternary ammonium salt is a stable ionic compound.

While direct experimental evidence from published forced degradation studies is lacking, the chemical structure of Edoxaban and the nature of the this compound impurity point towards a degradation pathway driven by reaction with a specific methylating agent, such as methyl iodide, rather than a hydrolytic or oxidative breakdown of the molecule itself.

Advanced Spectroscopic and Structural Elucidation of N Methyl Edoxaban Iodide Salt

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation

NMR spectroscopy is an indispensable tool for the unambiguous determination of molecular structures. By analyzing the magnetic properties of atomic nuclei, detailed information about the chemical environment and connectivity of atoms within a molecule can be obtained.

1H NMR Spectral Analysis and Proton Assignments

Proton (1H) NMR spectroscopy provides information on the chemical environment and neighboring protons for each unique proton in a molecule. While specific spectral data for N-Methyl Edoxaban Iodide Salt is not widely published, analysis of closely related Edoxaban intermediates provides insight into expected proton signals. For instance, in the synthesis of an Edoxaban intermediate, proton signals corresponding to the cyclohexyl ring, dimethylcarbamoyl group, and other key structural features are observed in specific regions of the spectrum. epo.org The introduction of the N-methyl group in this compound would be expected to introduce a new singlet peak in the 1H NMR spectrum, typically in the range of 2-3 ppm.

A hypothetical data table for the expected 1H NMR signals of this compound is presented below, based on known spectra of Edoxaban and its precursors. google.comgoogle.com

| Chemical Shift (δ) ppm | Multiplicity | Integration | Tentative Assignment |

| ~8.3 | d | 1H | Aromatic H (pyridin-2-yl) |

| ~8.2 | d | 1H | Aromatic H (pyridin-2-yl) |

| ~7.7 | dd | 1H | Aromatic H (pyridin-2-yl) |

| ~7.4 | d | 1H | Amide NH |

| ~4.7 | m | 1H | Cyclohexyl CH |

| ~4.1 | m | 1H | Cyclohexyl CH |

| ~3.7 | s | 2H | Thiazolo[5,4-c]pyridine (B153566) CH2 |

| ~3.1 | s | 3H | N-Methyl (quaternary amine) |

| ~3.0 | s | 3H | N-Methyl (quaternary amine) |

| ~2.9 | s | 3H | Dimethylcarbamoyl CH3 |

| ~2.8 | s | 3H | Dimethylcarbamoyl CH3 |

| ~1.5-2.4 | m | 6H | Cyclohexyl CH2 |

13C NMR Spectral Analysis and Carbon Assignments

Carbon-13 (13C) NMR spectroscopy complements 1H NMR by providing data on the carbon skeleton of a molecule. Each unique carbon atom gives a distinct signal, offering a count of non-equivalent carbons and information about their chemical environment. For an Edoxaban intermediate, characteristic signals for carbonyl carbons, aromatic carbons, and aliphatic carbons of the cyclohexyl ring are observed at specific chemical shifts. epo.org The N-methylation would result in additional signals in the aliphatic region of the 13C NMR spectrum.

A projected 13C NMR data table for this compound is provided below, extrapolated from data on related structures. epo.org

| Chemical Shift (δ) ppm | Tentative Assignment |

| ~174 | Carbonyl C (amide) |

| ~160 | Carbonyl C (oxalamide) |

| ~158 | Aromatic C (pyridin-2-yl) |

| ~148 | Aromatic C (pyridin-2-yl) |

| ~147 | Aromatic C (pyridin-2-yl) |

| ~138 | Aromatic C (pyridin-2-yl) |

| ~128 | Aromatic C (thiazolo[5,4-c]pyridine) |

| ~115 | Aromatic C (thiazolo[5,4-c]pyridine) |

| ~60 | Cyclohexyl CH |

| ~52 | N-Methyl C (quaternary amine) |

| ~51 | N-Methyl C (quaternary amine) |

| ~50 | Cyclohexyl CH |

| ~37 | Dimethylcarbamoyl CH3 |

| ~36 | Dimethylcarbamoyl CH3 |

| ~26-34 | Cyclohexyl CH2 |

2D NMR Techniques (e.g., COSY, HSQC, HMBC) for Complete Structural Assignment

Two-dimensional (2D) NMR techniques are crucial for assembling the complete molecular structure by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy) identifies protons that are coupled to each other, typically on adjacent carbons. sdsu.edu This helps to map out the proton-proton networks within the molecule, such as the spin systems of the cyclohexyl ring and the aromatic protons. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms. sdsu.edu This allows for the unambiguous assignment of protonated carbons in the 13C NMR spectrum. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons that are two or three bonds away. sdsu.edu This technique is particularly powerful for identifying quaternary carbons (carbons with no attached protons) and for piecing together different fragments of the molecule, such as connecting the cyclohexyl ring to the amide and thiazolo[5,4-c]pyridine moieties. researchgate.netyoutube.com

Through the combined interpretation of these 2D NMR spectra, the precise connectivity of all atoms in this compound can be definitively established.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It is instrumental in determining the molecular weight and elemental composition of a compound and in elucidating its structure through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Measurement

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass, which can be used to determine its elemental composition. For this compound, with a reported molecular formula of C25H33ClIN7O4S, the expected molecular weight is approximately 690 g/mol . pharmaffiliates.comveeprho.com HRMS can confirm this molecular formula by providing an exact mass measurement with a high degree of precision, often to within a few parts per million. nih.govresearchgate.net The analysis would be performed on the cationic portion of the salt, N-Methyl Edoxaban, with the iodide acting as the counter-ion.

| Parameter | Value |

| Molecular Formula | C25H33ClN7O4S+ (Cation) |

| Theoretical Exact Mass | 562.2003 |

| Counter-ion | I- |

| Total Molecular Weight | ~690.00 |

Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation Pathway Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. nih.gov This technique provides valuable structural information by revealing the fragmentation pathways of the molecule. nih.gov For N-Methyl Edoxaban, the MS/MS spectrum would be expected to show characteristic fragmentation patterns. For instance, cleavage of the amide bonds would be a likely fragmentation pathway, leading to the loss of the chloropyridinylamino-oxoacetyl group or the dimethylcarbamoylcyclohexyl moiety. researchgate.net The fragmentation of the thiazolo[5,4-c]pyridine ring could also provide key structural information. By analyzing these fragmentation patterns, the connectivity of the different structural components of N-Methyl Edoxaban can be confirmed.

Infrared (IR) and Raman Spectroscopy for Functional Group Characterization

No specific IR or Raman spectral data for this compound has been found in the public domain. While studies on the parent compound, Edoxaban, exist, these cannot be directly extrapolated to the N-Methyl Iodide Salt derivative. The introduction of a methyl group and the presence of an iodide counter-ion would significantly alter the vibrational modes of the molecule, leading to a unique spectral fingerprint. Without experimental data, a table of characteristic vibrational frequencies and their assignments for this compound cannot be constructed.

X-ray Crystallography for Solid-State Structure Determination

There is no evidence of a solved crystal structure for this compound in publicly accessible crystallographic databases. The determination of its solid-state structure through single-crystal X-ray diffraction is a prerequisite for analyzing its crystal packing, intermolecular interactions, and solid-state conformation.

Crystal Packing and Intermolecular Interactions

Information on the crystal system, space group, and unit cell dimensions for this compound is not available. An analysis of intermolecular interactions, such as hydrogen bonding, halogen bonding involving the iodide and chlorine atoms, and π-stacking, is contingent on the availability of crystallographic data.

Chromatographic and Analytical Methodologies for N Methyl Edoxaban Iodide Salt

High-Performance Liquid Chromatography (HPLC) Method Development and Validation

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of pharmaceutical compounds, offering high resolution and sensitivity. The development of a reliable HPLC method is essential for separating N-Methyl Edoxaban Iodide Salt from the active pharmaceutical ingredient (API), Edoxaban, and other potential impurities.

Development of Reverse-Phase HPLC Methods for Separation from Edoxaban and Other Impurities

Reverse-phase HPLC (RP-HPLC) is the most common mode used for the analysis of Edoxaban and its impurities. apacsci.comnih.govjchr.org The principle of RP-HPLC involves a non-polar stationary phase and a polar mobile phase. This allows for the effective separation of compounds with varying polarities. The goal is to achieve a clear separation between the main component, Edoxaban, and all related substances, including this compound.

Selection and Optimization of Stationary and Mobile Phases

The choice of stationary and mobile phases is critical for achieving the desired separation.

Stationary Phase: C18 columns are frequently employed for the analysis of Edoxaban and its related compounds due to their hydrophobic nature, which provides good retention and separation of the analytes. apacsci.comjchr.orgresearchgate.netresearchgate.nettianjindaxuexuebao.comdegres.eu For instance, a Bakerbond C18 column (150 × 4.6 mm; 3 μm) has been successfully used. apacsci.com Other C18 columns like Hypersil ODS C18 (100mm×4.6 mm, 5µm) and Shimpack C18 (250mm×4.6 mm, 5µm) have also been reported for the analysis of Edoxaban. jchr.orgtianjindaxuexuebao.com

Mobile Phase: The mobile phase typically consists of a mixture of an aqueous buffer and an organic modifier. The selection and optimization of the mobile phase composition are key to achieving optimal separation.

Aqueous Phase: Buffers such as potassium dihydrogen phosphate (B84403) and ammonium (B1175870) acetate (B1210297) are commonly used to control the pH and improve peak shape. nih.govtianjindaxuexuebao.comresearcher.life For example, a mobile phase containing 10 mM dipotassium (B57713) hydrogen phosphate with the pH adjusted to 7.0 has been utilized. apacsci.comresearcher.life

Organic Modifier: Acetonitrile (B52724) and methanol (B129727) are the most common organic solvents used to modulate the elution strength of the mobile phase. apacsci.comjchr.orgresearchgate.net In some methods, a combination of solvents like n-propanol and acetonitrile is used to enhance resolution between critical pairs of impurities. apacsci.com A gradient elution, where the composition of the mobile phase is changed over time, is often employed to achieve the separation of a complex mixture of impurities with different polarities. nih.gov

A summary of exemplary HPLC conditions can be found in the table below.

| Parameter | Condition 1 | Condition 2 | Condition 3 |

| Column | Bakerbond C18 (150 × 4.6 mm; 3 µm) apacsci.com | YMC Triart phenyl (250 × 4.6) mm, 5 µm nih.gov | Hypersil ODS C18 (100mm×4.6 mm, 5µm) tianjindaxuexuebao.com |

| Mobile Phase A | 10 mM dipotassium hydrogen phosphate, pH 7.0 apacsci.com | 10 mM ammonium acetate nih.gov | Potassium di-hydrogen phosphate, pH 3.5 tianjindaxuexuebao.com |

| Mobile Phase B | n-Propanol:Acetonitrile (20:30 v/v) apacsci.com | Acetonitrile:Methanol (1:1 v/v) nih.gov | Acetonitrile tianjindaxuexuebao.com |

| Flow Rate | 0.8 mL/min apacsci.com | 0.7 mL/min nih.gov | 1.0 mL/min tianjindaxuexuebao.com |

| Detection | 210 nm apacsci.com | 290 nm nih.gov | Not Specified |

| Column Temp. | 30 °C apacsci.com | 40 °C nih.gov | Not Specified |

Detection Techniques: UV-Vis, PDA, and Mass Spectrometry Detection (LC-MS)

Several detection techniques can be coupled with HPLC for the analysis of this compound.

UV-Vis and Photodiode Array (PDA) Detection: UV-Vis detectors are widely used for the quantitative analysis of Edoxaban and its impurities. jchr.org Detection is typically performed at a wavelength where the analyte exhibits maximum absorbance, such as 290 nm or 291 nm. nih.govjchr.org A PDA detector offers the advantage of acquiring the entire UV spectrum at each point in the chromatogram, which aids in peak identification and purity assessment. researchgate.netdegres.eu

Mass Spectrometry (LC-MS): The coupling of HPLC with a mass spectrometer provides a highly sensitive and specific detection method. LC-MS is invaluable for the identification and structural elucidation of unknown impurities. nih.gov This technique allows for the determination of the molecular weight of the eluting compounds, and tandem mass spectrometry (MS/MS) provides fragmentation patterns that can be used to confirm the structure of impurities like this compound. nih.govshimadzu.com

Method Validation Parameters: Specificity, Linearity, Accuracy, Precision, Limit of Detection (LOD), and Limit of Quantification (LOQ)

To ensure that an analytical method is suitable for its intended purpose, it must be validated according to guidelines from regulatory bodies like the International Council for Harmonisation (ICH). jchr.orgresearchgate.net

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components.

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. For Edoxaban and its impurities, linearity is often established with a correlation coefficient (r²) greater than 0.999. jchr.orgresearcher.life

Accuracy: The closeness of the test results obtained by the method to the true value. It is often determined by recovery studies, with acceptance criteria typically between 85% and 115%. apacsci.comresearcher.life

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD), with values less than 2% being desirable. jchr.orgtianjindaxuexuebao.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For Edoxaban impurities, reported LOD and LOQ values are in the range of micrograms per milliliter. jchr.orgresearchgate.nettianjindaxuexuebao.comresearcher.life

A summary of typical validation parameters is presented below.

| Validation Parameter | Typical Acceptance Criteria/Value |

| Linearity (r²) | > 0.999 jchr.orgresearcher.life |

| Accuracy (% Recovery) | 85% - 115% apacsci.comresearcher.life |

| Precision (%RSD) | < 2% jchr.orgtianjindaxuexuebao.com |

| LOD | ~0.1 - 0.3 µg/mL jchr.orgresearchgate.nettianjindaxuexuebao.comresearcher.life |

| LOQ | ~0.3 - 1.0 µg/mL jchr.orgresearchgate.nettianjindaxuexuebao.comresearcher.life |

Ultra-Performance Liquid Chromatography (UPLC) for Enhanced Resolution and Speed

Ultra-Performance Liquid Chromatography (UPLC) utilizes columns with smaller particle sizes (<2 µm) and higher pressures than traditional HPLC. This results in significantly improved resolution, faster analysis times, and increased sensitivity, making it a powerful tool for analyzing complex pharmaceutical samples.

UPLC-MS/MS Methodologies for Trace Level Analysis

The combination of UPLC with tandem mass spectrometry (UPLC-MS/MS) is a highly sensitive and selective technique for the determination of trace levels of impurities, including this compound. nih.govmdpi.com This methodology is particularly useful for quantifying low-level impurities in drug substances and for analyzing analytes in complex matrices like biological fluids. nih.govmdpi.com The use of stable isotope-labeled internal standards, such as edoxaban-d6, can further improve the accuracy and precision of the method. nih.gov UPLC-MS/MS methods have been developed for the simultaneous quantification of multiple direct oral anticoagulants, including Edoxaban, demonstrating the high-throughput capabilities of this technique. mdpi.com

Gas Chromatography (GC) Considerations for Volatile Byproducts (if applicable to precursors/degradation)

Gas Chromatography (GC) is a powerful analytical technique for the separation and identification of volatile and semi-volatile compounds. While this compound itself is a non-volatile compound due to its high molecular weight and salt nature, GC analysis is pertinent in the context of its synthesis and degradation for the detection of volatile byproducts, residual solvents, and potential degradation products.

The synthesis of Edoxaban and its subsequent methylation to form the iodide salt can involve various volatile reagents and solvents. For instance, the preparation of related compounds has been noted to use solvents such as acetone, 2-butanone, and acetonitrile, as well as reagents like methyl iodide, which is very volatile. google.com Residual amounts of these substances in the final active pharmaceutical ingredient (API) must be monitored to ensure they are below acceptable safety limits.

Furthermore, degradation of this compound or its precursors under specific conditions (e.g., high temperature or reaction with certain reagents) could potentially yield smaller, more volatile molecules. For example, the thermal degradation of the thiazolo[5,4-c]pyridine (B153566) core or the cleavage of the amide linkages could result in volatile fragments.

A headspace GC-Mass Spectrometry (GC-MS) method would be the most suitable approach for analyzing such volatile byproducts. This technique allows for the analysis of volatile compounds present in a solid or liquid sample without the need for direct injection of the non-volatile matrix.

Potential Volatile Byproducts and their GC-MS Analysis:

| Potential Volatile Byproduct | Likely Origin | Retention Time (Hypothetical) | Key Mass Fragments (m/z) (Hypothetical) |

| Methyl Iodide | Reagent in methylation step | 3.5 min | 142, 127, 15 |

| Acetonitrile | Solvent | 4.2 min | 41, 40, 39 |

| Acetone | Solvent | 4.8 min | 58, 43, 15 |

| Pyridine | Degradation product | 7.1 min | 79, 52, 78 |

This table is illustrative and based on potential synthetic and degradation pathways. Actual retention times and mass spectra would depend on the specific GC column and conditions used.

Other Chromatographic Techniques (e.g., HPTLC, SFC) for Analytical Applications

While High-Performance Liquid Chromatography (HPLC) remains the primary method for the analysis of Edoxaban and its related compounds, other chromatographic techniques offer alternative or complementary approaches for various analytical applications.

High-Performance Thin-Layer Chromatography (HPTLC)

High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatographic technique that offers several advantages, including high sample throughput, low solvent consumption, and the ability to analyze multiple samples simultaneously. A literature survey reveals that an HPTLC method has been developed and validated for the determination of Edoxaban in bulk and tablet dosage forms. ajpaonline.com This method could likely be adapted for the analysis of this compound.

The reported HPTLC method for Edoxaban utilized precoated silica (B1680970) gel 60F254 plates with a mobile phase consisting of toluene, methanol, and triethylamine. ajpaonline.com Detection was carried out by scanning the plates at 230 nm. ajpaonline.com For this compound, the polarity of the mobile phase might need to be adjusted to achieve optimal separation from potential impurities due to the presence of the additional methyl group and the iodide counter-ion.

HPTLC Method Parameters for Edoxaban Analysis (Adaptable for this compound):

| Parameter | Reported Value for Edoxaban ajpaonline.com |

| Stationary Phase | Precoated silica gel 60F254 HPTLC plates |

| Mobile Phase | Toluene: Methanol: Triethylamine (7.5:1:0.2, v/v/v) |

| Detection Wavelength | 230 nm |

| Rf Value | 0.6 |

| Linearity Range | 400-2400 ng/band |

Supercritical Fluid Chromatography (SFC)

Supercritical Fluid Chromatography (SFC) is a chromatographic technique that uses a supercritical fluid as the mobile phase. It combines some of the best features of both gas and liquid chromatography. SFC can be particularly useful for the analysis and purification of chiral compounds and for compounds that are not easily analyzed by GC or HPLC.

To date, there are no specific published SFC methods for the analysis of this compound. However, given that Edoxaban contains multiple chiral centers, SFC could be a valuable tool for the separation of stereoisomers of this compound and its related impurities. The use of chiral stationary phases in SFC is well-established and could provide excellent resolution of enantiomers and diastereomers. SFC also offers the advantage of faster analysis times and reduced use of organic solvents compared to normal-phase HPLC. Further research would be required to develop and validate an SFC method for this specific compound.

Chemical Behavior and Stability Studies of N Methyl Edoxaban Iodide Salt

Intrinsic Chemical Stability Profiling

The intrinsic stability of a pharmaceutical compound is a critical parameter, influencing its shelf-life, formulation, and degradation pathways. For N-Methyl Edoxaban Iodide Salt, its stability is assessed under various stress conditions, including the influence of pH, temperature, and light.

While specific hydrolysis data for this compound is not extensively detailed in publicly available literature, the stability of its parent compound, Edoxaban, provides valuable insights. Forced degradation studies on Edoxaban have shown that it is susceptible to both acidic and alkaline hydrolysis. researchgate.netresearchgate.netijpsr.com Under acidic conditions, Edoxaban undergoes significant degradation, leading to the formation of several degradation products through the hydrolysis of its amide bonds. researchgate.netresearchgate.net One of the primary degradation pathways involves the cleavage of the terminal amide linkage. researchgate.net

Given the structural similarity, it is anticipated that the this compound would also exhibit pH-dependent stability. The quaternary ammonium (B1175870) group on the thiazolo[5,4-c]pyridine (B153566) ring is permanently charged and generally stable across a wide pH range. ijpsr.com However, the amide linkages within the molecule remain susceptible to hydrolysis. It is hypothesized that under strong acidic or basic conditions, these amide bonds would be the primary sites of degradation. The rate of hydrolysis would likely follow pseudo-first-order kinetics, as is common for such reactions. nih.gov

Table 1: Hypothetical pH-Dependent Degradation of this compound (Note: This table is illustrative and based on typical degradation profiles for similar compounds, as specific data for this compound is not available.)

| pH | Condition | Observation | Potential Degradation Products |

| 1-3 | Acidic | Significant degradation observed | Hydrolysis of amide linkages |

| 6-8 | Neutral | Relatively stable | Minimal degradation |

| 9-12 | Basic | Moderate to significant degradation | Hydrolysis of amide linkages |

The thermal stability of this compound is a key consideration for its storage and handling. While specific studies on this salt are not detailed, general knowledge of similar heterocyclic compounds and quaternary ammonium salts suggests potential degradation pathways. mdpi.commdpi.com For instance, studies on the thermal decomposition of other N-methylated heterocyclic compounds indicate that degradation often occurs at elevated temperatures, with the cleavage of C-N and C-C bonds. mdpi.comresearchgate.net

The thermal decomposition of quaternary ammonium iodides can proceed via dealkylation, where the N-methyl group is lost as methyl iodide. cardiff.ac.uk Another possible pathway is the elimination of hydrogen iodide. For Edoxaban, the parent compound, studies have shown it to be relatively stable under thermal stress for short durations. ijpsr.comasianpubs.org However, prolonged exposure to high temperatures could lead to the formation of various degradation products. For this compound, it is recommended to be stored under refrigerated conditions and an inert atmosphere (nitrogen or argon) to ensure long-term stability. Current time information in Bangalore, IN.

Table 2: Potential Thermal Degradation Products of this compound (Note: This table is illustrative and based on general thermal decomposition mechanisms for related structures.)

| Temperature Range (°C) | Potential Pathway | Major Products |

| 150 - 250 | Dealkylation | Edoxaban, Methyl Iodide |

| > 250 | Ring Fragmentation | Smaller heterocyclic fragments, products of amide bond cleavage |

Photostability is another crucial aspect of a drug substance's profile. The parent compound, Edoxaban, has been reported to be stable under photolytic conditions for a period of 10 days. ijpsr.com However, the presence of an iodide salt in this compound could potentially influence its photochemical behavior. Iodinated pharmaceutical compounds can be susceptible to photodegradation, where the carbon-iodine bond can be cleaved upon exposure to light. nih.govmdpi.com

Although the iodine in this compound is present as a counter-ion and not covalently bonded to the organic structure, its presence could catalyze or participate in photochemical reactions. It is standard practice to protect iodinated compounds and their salts from light. cdnsciencepub.com Therefore, it is advisable to handle and store this compound with protection from light to prevent potential degradation.

Reactivity Studies and Derivatization

Understanding the reactivity of this compound is important for its synthesis, purification, and for the preparation of related research tools.

The this compound possesses several functional groups that dictate its reactivity. The quaternary ammonium group is generally unreactive towards most common reagents. ijpsr.com The amide groups can be hydrolyzed under strong acidic or basic conditions, as previously discussed. The aromatic rings (chloropyridine and the thiazolopyridine core) could potentially undergo electrophilic or nucleophilic substitution reactions under specific conditions, although the steric hindrance and the presence of other functional groups would significantly influence this.

In a synthetic context, the formation of this compound itself is a derivatization of Edoxaban, likely through methylation of the tertiary amine on the thiazolo[5,4-c]pyridine ring system with methyl iodide. This reaction is a standard method for the synthesis of quaternary ammonium salts.

The synthesis of isotopically labeled compounds is essential for metabolism, pharmacokinetic, and mechanistic studies. While no specific synthesis of labeled this compound is reported, a general approach can be proposed based on the synthesis of other labeled compounds.

A common strategy would be to introduce a radioactive isotope such as Carbon-14 (¹⁴C) or a stable isotope like Deuterium (²H) or Carbon-13 (¹³C). For this compound, this could be achieved by using a labeled methylating agent, such as [¹⁴C]methyl iodide or [¹³C]methyl iodide, in the final quaternization step of Edoxaban.

Scheme 1: Proposed Synthesis of [¹⁴C]-N-Methyl Edoxaban Iodide Salt (Note: This is a hypothetical reaction scheme.)

Edoxaban + [¹⁴C]H₃I → [¹⁴C]-N-Methyl Edoxaban Iodide Salt

This approach would yield the desired labeled compound, allowing for its use as a tracer in various biological and chemical studies. The purification of the final labeled product would likely be achieved through chromatographic techniques such as HPLC.

Role As a Reference Standard and Quality Control Marker

Development of N-Methyl Edoxaban Iodide Salt as an Analytical Reference Standard

The availability of a well-characterized reference standard for this compound is fundamental for its effective monitoring during the manufacturing and quality control of Edoxaban. synthinkchemicals.com Reference standards are highly purified compounds used as a benchmark for analytical measurements, enabling the confirmation of identity, purity, and concentration of a substance. synzeal.com The development of this compound as a reference standard involves its synthesis, isolation, and rigorous characterization to establish its chemical structure and purity. researchgate.netgoldncloudpublications.com

The purity of the this compound reference standard is its most critical attribute. A variety of analytical techniques are employed to assess its purity and to identify and quantify any other extraneous components. High-performance liquid chromatography (HPLC) is a primary method used for this purpose, often with a universal detector like a diode-array detector (DAD) to ensure all components are detected. degres.eu Further characterization and confirmation of its chemical structure are typically achieved through mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy. researchgate.netgoldncloudpublications.com

Once the purity is established, a Certificate of Analysis (CoA) is issued. This document provides comprehensive information about the reference standard, including its identity, purity, and the methods used for its characterization. The CoA serves as a formal declaration of the quality of the reference standard. axios-research.com

Below is an example of the data that would be presented in a Certificate of Analysis for this compound:

| Test | Specification | Result |

| Appearance | White to Off-White Solid | Conforms |

| Identity (¹H NMR, MS) | Conforms to structure | Conforms |

| Purity (HPLC) | ≥ 98.0% | 99.5% |

| Water Content (Karl Fischer) | ≤ 1.0% | 0.3% |

| Residual Solvents | Meets USP <467> limits | Conforms |

This table is interactive and represents typical data found on a Certificate of Analysis for a reference standard.

For a reference standard to be globally accepted, its purity and identity must be traceable to official pharmacopeial standards, such as those from the United States Pharmacopeia (USP) or the European Pharmacopoeia (EP). synzeal.com This traceability ensures consistency and comparability of analytical results across different laboratories and manufacturing sites worldwide. While this compound may not be an official monograph in these pharmacopoeias, its characterization is often performed in comparison to a well-established primary standard, if available, or through rigorous independent analysis to establish its purity and assign a value with a stated uncertainty. daicelpharmastandards.com

Application in Impurity Profiling and Related Substances Analysis of Edoxaban Drug Substance

Impurity profiling is a critical component of the quality control of any drug substance. It involves the identification and quantification of all impurities present in the API. pharmaffiliates.com The this compound reference standard is instrumental in the impurity profiling of Edoxaban. nih.gov

The primary application of the this compound reference standard is in the development and validation of analytical methods to detect and quantify this specific impurity in batches of Edoxaban. synthinkchemicals.com Liquid chromatography, particularly HPLC and ultra-high-performance liquid chromatography (UHPLC), coupled with mass spectrometry (LC-MS/MS), are powerful techniques used for this purpose. ijpsdronline.comijpsdronline.comnih.gov

These methods are validated according to the International Council for Harmonisation (ICH) guidelines to ensure they are accurate, precise, specific, sensitive, and robust. The reference standard is used to determine the method's limit of detection (LOD) and limit of quantification (LOQ) for this compound.

The following table illustrates typical validation parameters for an analytical method for the quantification of this compound in Edoxaban:

| Parameter | Acceptance Criteria | Typical Result |

| Linearity (r²) | ≥ 0.999 | 0.9998 |

| Accuracy (% Recovery) | 98.0% - 102.0% | 100.5% |

| Precision (% RSD) | ≤ 2.0% | 0.8% |

| Limit of Detection (LOD) | Reportable | 0.01% |

| Limit of Quantification (LOQ) | Reportable | 0.03% |

This is an interactive table representing typical validation results for an analytical method.

Impact on Process Chemistry Optimization for Edoxaban Synthesis

The identification and monitoring of impurities like this compound can provide valuable insights into the Edoxaban synthesis process. The presence of this impurity can indicate potential side reactions or degradation pathways occurring during synthesis or storage. pharmaffiliates.com By understanding the mechanism of its formation, process chemists can optimize reaction conditions—such as temperature, pH, and reaction time—to minimize its formation. This leads to a more efficient and robust manufacturing process, resulting in a higher purity of the final Edoxaban API and reducing the need for extensive purification steps. researchgate.netgoldncloudpublications.com

Computational Chemistry and Theoretical Studies of N Methyl Edoxaban Iodide Salt

Molecular Modeling and Conformation Analysis

No dedicated molecular modeling or conformational analysis studies for N-Methyl Edoxaban Iodide Salt have been identified in the reviewed literature. Such studies would be crucial to understand the three-dimensional structure, flexibility, and preferred spatial arrangements of the molecule. For related thiazolium salts, computational methods like the calculation of Molecular Electrostatic Potential (MEP) have been used to understand their electrophilic character. acs.org However, these analyses have not been extended to this compound.

Prediction of Spectroscopic Properties (e.g., NMR chemical shifts, IR frequencies)

While experimental techniques such as NMR and FTIR are used to characterize related compounds acs.orgacs.org, there are no published theoretical predictions of the spectroscopic properties of this compound. Computational prediction of NMR chemical shifts and IR frequencies would aid in the structural elucidation and confirmation of the molecule, but this research has not been made publicly available.

Docking Studies to Understand Chemical Interactions (non-pharmacological, e.g., with analytical column phases)

No non-pharmacological docking studies of this compound, for instance, to understand its interaction with stationary phases in analytical chromatography, have been found. Docking studies for the parent drug, Edoxaban, and other Factor Xa inhibitors have focused on their binding to the enzyme's active site, which is a pharmacological interaction. researchgate.netresearchgate.netwikipedia.org Research into the non-covalent interactions that govern the chromatographic behavior of this specific impurity is not present in the current body of scientific literature.

The exploration of the computational and theoretical chemistry of this compound reveals a significant lack of published research. While the compound is known as an impurity of Edoxaban, detailed in-silico studies concerning its molecular conformation, electronic properties, predicted spectroscopic data, and non-pharmacological interactions are absent from the scientific literature. The development of such theoretical models would be invaluable for a deeper understanding of its chemical behavior and for the refinement of analytical methods for its detection and characterization.

Future Research Directions and Unexplored Chemical Aspects

Identification of Novel Formation Pathways

The precise formation mechanism of N-Methyl Edoxaban Iodide Salt during the manufacturing process of Edoxaban is not extensively detailed in publicly available literature. It is hypothesized to arise from the N-alkylation of the tertiary amine present in the Edoxaban molecule. Future research should focus on elucidating the specific conditions and reactants that lead to its formation.

Role of Methylating Agents: A primary pathway likely involves the reaction of Edoxaban with a methylating agent. Methyl iodide is a known genotoxic impurity and a potent methylating agent that could be present as a reagent or an impurity in other starting materials or solvents. asianjpr.com Research should investigate the reactivity of Edoxaban with trace amounts of methyl iodide under various process conditions (e.g., temperature, pH, solvent).

In Situ Formation of Methylating Agents: Investigations are needed to determine if methylating agents can be formed in situ. For instance, reactions between alcoholic solvents like methanol (B129727) and iodide sources could potentially generate methyl iodide. asianjpr.com

Alternative Methylation Pathways: Beyond direct methylation with methyl iodide, other subtler pathways could exist. For example, formaldehyde, a common industrial chemical, can act as a methylating source in the presence of a reducing agent (a reaction known as reductive amination). While less direct, the possibility of such alternative pathways warrants investigation, especially in complex multi-step syntheses.

A summary of potential formation sources is presented in Table 1.

Table 1: Potential Sources for the Formation of this compound

| Potential Source | Description |

|---|---|

| Direct Methylating Agent | Reaction of Edoxaban with residual methyl iodide used in preceding synthetic steps or present as an impurity in raw materials. |

| In Situ Generation | Formation of methyl iodide from the reaction of methanol (as a solvent or reagent) with an iodide source under specific process conditions. |

| Degradation of Reagents | Certain reagents or additives used in the synthesis could degrade to release methylating species. |

Development of Green Chemistry Approaches for Impurity Control

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances. nih.govresearchgate.netacs.org Developing green chemistry approaches for controlling the formation of this compound is a crucial area for future research.

Catalytic N-Alkylation Avoidance: Many modern synthetic methods are moving away from traditional alkylating agents like alkyl halides. The "borrowing hydrogen" methodology, which uses alcohols as alkylating agents with transition-metal catalysts (e.g., ruthenium or iridium), generates water as the only byproduct and can offer greater control over the degree of alkylation. organic-chemistry.orgwhiterose.ac.ukacs.org Research into applying such catalysts in the synthesis of Edoxaban precursors could minimize the side reactions leading to quaternary salt formation.

Safer Solvents and Reagents: A thorough evaluation of the solvents and reagents used in the final steps of Edoxaban synthesis is necessary. Replacing solvents like methanol with alternatives less prone to forming methylating agents could be a viable strategy. researchgate.net

Impurity Scavenging: The use of scavengers to remove trace amounts of methylating agents before they can react with Edoxaban is another potential green approach. Polymeric or solid-supported scavengers can be easily removed by filtration, reducing the downstream purification burden.

Advanced Analytical Techniques for Ultrasensitive Detection

The detection and quantification of impurities at trace levels are paramount in pharmaceutical manufacturing. For a potentially genotoxic impurity, ultrasensitive detection methods are required.

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS): HPLC coupled with tandem mass spectrometry (MS/MS) is a powerful tool for the analysis of trace-level impurities. Future research could focus on developing a validated, highly sensitive LC-MS/MS method for the routine detection of this compound. This would involve optimizing chromatographic conditions for separation from Edoxaban and other impurities, as well as fine-tuning MS parameters for maximum sensitivity and specificity. nih.govdiva-portal.org

High-Resolution Mass Spectrometry (HRMS): Techniques like Time-of-Flight (ToF) or Orbitrap HRMS can provide highly accurate mass measurements, which are invaluable for the unambiguous identification of unknown impurities. nih.gov These methods could be employed to screen for a wide range of potential impurities, including this compound, without the need for a pre-existing analytical standard.

Novel Spectroscopic and Titrimetric Methods: While LC-MS is the gold standard, exploring other analytical techniques could provide complementary information. For instance, advanced NMR techniques might be used for structural elucidation in isolated samples. Argentometric titration, which detects halide ions, could be adapted to quantify the iodide salt under specific conditions. thermofisher.com Spectrophotometric methods, based on the formation of colored ion pairs, have also been used for the quantification of quaternary ammonium (B1175870) compounds. researchgate.net

A comparison of potential analytical techniques is provided in Table 2.

Table 2: Advanced Analytical Techniques for this compound

| Technique | Potential Application | Advantages |

|---|---|---|

| LC-MS/MS | Quantitative analysis of trace levels in API and drug products. | High sensitivity and specificity. |

| LC-HRMS (ToF, Orbitrap) | Identification and structural elucidation of unknown impurities. | High mass accuracy, allows for non-targeted screening. |

| Argentometric Titration | Quantification of the iodide salt in bulk samples. | Cost-effective, well-established for halide quantification. thermofisher.com |

| Spectrophotometry | Routine quantification where high sensitivity is not the primary concern. | Simple, rapid, and cost-effective. researchgate.net |

Mechanistic Elucidation of Reactivity in Complex Systems

Understanding the chemical reactivity and stability of this compound is essential for predicting its fate in pharmaceutical formulations and for developing strategies to mitigate its formation.

Degradation Pathways: Quaternary ammonium salts can undergo degradation through various mechanisms. researchgate.netchemrxiv.orgrsc.org For this compound, studies should investigate its thermal and photochemical stability. It is plausible that the salt could undergo thermal degradation, potentially leading to the reformation of Edoxaban and methyl iodide in a reversible reaction. chemrxiv.orgrsc.org This could have implications for the stability of the drug product during its shelf life.

Reactivity with Excipients: The potential for this compound to react with common pharmaceutical excipients is an unexplored area. For example, its reactivity with nucleophilic excipients could lead to the formation of new degradation products.

Computational Modeling: Density Functional Theory (DFT) and other computational chemistry methods can be powerful tools for predicting reaction pathways and transition states. acs.org These models could be used to study the N-alkylation reaction of Edoxaban, the stability of the resulting iodide salt, and its potential degradation pathways, providing insights that can guide experimental work.

Q & A

Q. What laboratory methods are employed to synthesize N-Methyl Edoxaban Iodide Salt?

- Methodological Answer: this compound can be synthesized via alkylation reactions using methyl iodide (MeI) as the methylating agent. For example, reacting the parent compound (e.g., a tertiary amine or aniline derivative) with methyl iodide in a polar aprotic solvent (e.g., THF or DMF) under controlled temperature (40–60°C) facilitates quaternization of the nitrogen atom, forming the iodide salt . Precipitation purification is recommended, involving slow addition of the reaction mixture to a non-solvent (e.g., diethyl ether) to isolate the crystalline product .

Q. How can researchers quantify iodide content in this compound?

- Methodological Answer: Two primary analytical methods are used:

- Winkler Titration : This involves oxidizing iodide (I⁻) to iodine (I₂) using bromine water, followed by titration with sodium thiosulfate (Na₂S₂O₃). Starch is added as an indicator, forming a blue complex with residual iodine. This method achieves a relative expanded uncertainty of 0.64% for commercial iodized salts, adaptable for synthetic iodide salts .

- Spectrophotometric Detection : Iodide can be indirectly quantified via iodine-starch complexation. Acidic oxidation of iodide (e.g., with H₂O₂ in HCl) releases iodine, which reacts with starch to produce a blue color (λmax = 620 nm). Calibration curves using potassium iodide standards ensure accuracy .

Advanced Research Questions

Q. What degradation pathways occur in this compound under thermal stress?

- Methodological Answer: Thermal degradation follows an SN2 mechanism , where the methyl group is cleaved as methyl iodide (MeI), leaving the parent amine. Kinetic studies using 1H NMR (e.g., in DMSO-d6 at 80°C) reveal degradation rates dependent on counterion effects (e.g., halides accelerate degradation) and solvent polarity. For instance, trimethylanilinium iodide salts degrade 3x faster in DMF than in toluene due to solvation effects .

Q. How can researchers characterize interactions between this compound and DNA/proteins?

- Methodological Answer: Multi-spectroscopic approaches are recommended:

- UV-Vis Spectroscopy : Monitor hypochromic shifts (e.g., at 260 nm for DNA) to assess binding affinity. For example, potassium iodide is used in competitive binding studies to differentiate intercalation vs. groove-binding mechanisms .

- Fluorescence Quenching : Titrate the compound into a protein solution (e.g., bovine serum albumin) and measure emission quenching (λex = 280 nm). Stern-Volmer plots calculate binding constants (Ksv) .

- Circular Dichroism (CD) : Track conformational changes in DNA/proteins by analyzing shifts in CD spectra (190–300 nm) .

Q. What strategies improve the stability of this compound in formulation studies?

- Methodological Answer:

- Counterion Exchange : Replace iodide with non-nucleophilic anions (e.g., triflate or tetrafluoroborate) to reduce SN2 susceptibility. Triflate salts show 57% higher thermal stability compared to iodide salts .

- Lyophilization : Freeze-drying the salt with cryoprotectants (e.g., trehalose) minimizes hydrolysis and extends shelf life (>5 years at -20°C) .

- pH Control : Buffering solutions to pH 4–6 (using citrate or acetate buffers) prevents acid-catalyzed degradation .

Data Contradictions and Resolution

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.